molecular formula C11H20FNO2 B13063936 tert-Butyl 3-fluoro-3-methylpiperidine-1-carboxylate

tert-Butyl 3-fluoro-3-methylpiperidine-1-carboxylate

Cat. No.: B13063936
M. Wt: 217.28 g/mol
InChI Key: OHHLWURADNUYTK-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-3-methylpiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a fluorine atom, and a methyl group at the 3-position. This compound is of significant interest in pharmaceutical chemistry due to the strategic placement of fluorine, which enhances metabolic stability, bioavailability, and binding affinity to biological targets. Its synthesis typically involves fluorination reagents like Selectfluor® and protective group strategies to ensure regioselectivity .

Properties

IUPAC Name

tert-butyl 3-fluoro-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHLWURADNUYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically starts from piperidine derivatives , such as tert-butyl piperidine-1-carboxylate or 3-methylpiperidine analogs.
  • Key intermediates include tert-butyl 4-iodopiperidine-1-carboxylate or related halogenated piperidines, which facilitate nucleophilic substitution or cross-coupling reactions.
  • Fluorination is introduced either by direct fluorination reagents or via fluorinated building blocks.

Fluorination Strategies

Detailed Multi-Step Preparation Procedure

Step Reaction Type Reagents/Conditions Monitoring Method Yield (%)
1 Alkylation of Piperidine tert-Butyl bromoacetate, NaH or KOtBu, THF, 0–25 °C Thin-layer chromatography 65–75
2 Halogenation (Iodination) NBS or I2, radical initiator (AIBN), reflux TLC, NMR 70–80
3 Fluorination DAST or Selectfluor, DCM, –40 °C ¹⁹F NMR 50–60
4 Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine), RT NMR, HPLC 80–90
5 Purification Silica gel chromatography or recrystallization HPLC purity >95%

Representative Research Findings and Reaction Conditions

Photoredox Catalysis for Fluorination

A recent study demonstrates the use of copper(II) triflate and a ligand under visible light (410 nm LEDs) irradiation to promote the fluorination of piperidine derivatives with high efficiency and selectivity. The reaction is performed in tetrahydrofuran (THF) with 1,1,3,3-tetramethylguanidine as a base at 25 °C for 24 hours, yielding fluorinated products in up to 80% isolated yield.

Optical Resolution and Enantiomeric Purity

Patented methods describe optically resolving racemic intermediates to obtain enantiomerically pure tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which can be further converted to the fluorinated analogs. This involves:

  • Resolution of racemates using chiral auxiliaries or chromatography.
  • Recycling of undesired enantiomers via racemization to improve overall yield and economy.
  • Subsequent fluorination and Boc protection steps to finalize the target compound.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct fluorination (DAST) DAST, low temp (–40 °C), DCM Straightforward, good yield Sensitive to moisture, side reactions
Photoredox catalysis Cu(OTf)2, ligand, TMG, THF, visible light Mild conditions, scalable Requires specialized equipment
Halogenation + substitution NBS/AIBN, reflux; fluoride nucleophile Versatile intermediate Multi-step, moderate yields
Optical resolution + Boc protection Chiral resolution, Boc2O, base High enantiomeric purity Additional steps, cost

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Tert-butyl 3-fluoro-3-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to novel therapeutic agents targeting various diseases, including neurodegenerative disorders.
  • Neuroprotective Properties
    • Research indicates that this compound exhibits significant neuroprotective effects. In vitro studies have shown its ability to inhibit amyloid-beta aggregation, a key factor in Alzheimer's disease pathology. For instance, it demonstrated an inhibition rate of approximately 85% at concentrations around 100 μM , suggesting its potential as a therapeutic agent against neurodegenerative diseases .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. It showed an IC₅₀ value of approximately 15.4 nM , indicating strong inhibitory potential .

Case Study 1: Neuroprotective Effects

In a study assessing the protective effects against amyloid-beta-induced toxicity in astrocytes, this compound exhibited a moderate protective effect by reducing TNF-α levels and oxidative stress markers. This highlights its potential role in treating Alzheimer's disease and other neurodegenerative conditions.

Case Study 2: Comparative Analysis

When compared with other similar compounds featuring fluorinated piperidines, this compound demonstrated unique reactivity patterns and biological activities that set it apart as a candidate for further research in medicinal chemistry .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The physical properties of piperidine derivatives are heavily influenced by substituent type and position. For example:

  • tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate (Compound 5): A pale yellow solid (mp 102–105°C) with a difluorophenylamino group at the 2-position. The bulky substituent increases melting point compared to liquid analogs .
  • tert-Butyl 3-fluoro-2-methoxypiperidine-1-carboxylate (3b) : A viscous oil with fluorine and methoxy groups at the 3- and 2-positions. The methoxy group reduces crystallinity, resulting in a lower melting point .
  • tert-Butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate: A solid (MW 232.29) with an aminomethyl group, increasing polarity and solubility in aqueous media compared to non-polar analogs .
Table 1: Physical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Melting Point/State Key Substituents
Target Compound C11H18FNO2 215.27 Not reported 3-fluoro, 3-methyl
Compound 5 C17H23F2N2O2 325.37 102–105°C (solid) 2-(difluorophenylamino)
Compound 3b C12H20FNO3 245.29 Viscous oil 3-fluoro, 2-methoxy
(R)-3-(Aminomethyl)-3-fluoro analog C11H21FN2O2 232.29 Solid 3-fluoro, 3-aminomethyl

Stereochemical and Electronic Effects

  • Stereochemistry: The (R)-configuration in tert-Butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate enhances chiral recognition in biological systems .
  • Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the piperidine ring, stabilizing intermediates in synthesis and improving metabolic resistance .

Biological Activity

tert-Butyl 3-fluoro-3-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology. Its structural characteristics, including the presence of a fluorine atom and a piperidine ring, enhance its biological activity and interaction with various biological targets.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C_{12}H_{18}FNO_2
  • Molecular Weight : Approximately 233.28 g/mol
  • Structural Formula :
tert Butyl 3 fluoro 3 methylpiperidine 1 carboxylate\text{tert Butyl 3 fluoro 3 methylpiperidine 1 carboxylate}

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and other cellular targets. The fluorine substitution increases lipophilicity, facilitating the compound's ability to cross biological membranes and potentially enhancing its central nervous system (CNS) penetration.

Biological Activity and Therapeutic Potential

Research has indicated that this compound may exhibit neuroprotective effects, making it a candidate for treating various neurological disorders. Here are some of the key findings regarding its biological activity:

  • Neuroprotective Effects : Studies suggest that derivatives of this compound can protect neuronal cells from damage, which is crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Binding Affinity : The compound has shown potential binding affinities for receptors involved in neurotransmission, such as the muscarinic acetylcholine receptor (M3R). Activation of M3R is associated with cell proliferation and resistance to apoptosis .
  • Pharmacological Studies : In vitro studies have demonstrated that modifications to the piperidine structure can significantly alter the compound's pharmacokinetic properties, enhancing its efficacy as a therapeutic agent.

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

  • Study on Neuroinflammation : A study investigated the role of CSF1R (colony-stimulating factor 1 receptor) in neuroinflammation, highlighting that compounds similar to this compound could be instrumental in modulating inflammatory responses in neurodegenerative conditions .
  • Cancer Research : Another study examined piperidine derivatives for their anticancer properties, indicating that certain structural modifications could enhance cytotoxicity against cancer cells, suggesting a broader therapeutic potential beyond neurological applications .

Comparative Analysis

To understand the unique attributes of this compound compared to related compounds, the following table summarizes key structural features and their implications for biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine ring with fluorineNeuroprotective potential, receptor binding
tert-butyl 3-hydroxy-4-methylpiperidineHydroxyl group instead of fluorineDifferent pharmacokinetics, less CNS penetration
tert-butyl 4-fluoropiperidineLacks methyl substitutionAltered binding affinity, reduced efficacy

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